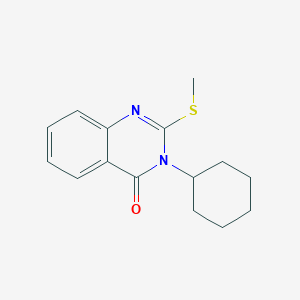

3-Cyclohexyl-2-methylsulfanylquinazolin-4-one

描述

属性

IUPAC Name |

3-cyclohexyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNOXYDFAMUXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326465 | |

| Record name | 3-cyclohexyl-2-methylsulfanylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83671-56-1 | |

| Record name | 3-cyclohexyl-2-methylsulfanylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one typically involves the reaction of 2-aminobenzamide with cyclohexyl isothiocyanate, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles, such as aqueous media and β-cyclodextrin-SO3H as a catalyst, can enhance the sustainability of the production process .

化学反应分析

Types of Reactions

3-Cyclohexyl-2-methylsulfanylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

科学研究应用

Anticancer Properties

One of the primary applications of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one is in the treatment of hyperproliferative disorders, particularly cancer. Quinazoline derivatives have been extensively studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. The compound shows promise as a selective inhibitor of these kinases, potentially leading to reduced tumor growth.

- Mechanism of Action : The inhibition of RTKs by quinazoline derivatives disrupts signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant for cancers such as breast, lung, and colorectal cancers, where aberrant RTK activity is common .

- Case Studies : In vitro studies have demonstrated that compounds similar to 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit the growth of human mammary carcinoma cells expressing the epidermal growth factor receptor (EGFR) .

Phosphodiesterase Inhibition

Another notable application of this compound is its potential role as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling by regulating levels of cyclic nucleotides (cAMP and cGMP), which are important for numerous physiological processes.

- Research Findings : Studies have indicated that certain quinazoline derivatives can act as selective inhibitors of PDE7, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of PDE7 enhances cAMP signaling pathways, potentially improving cognitive function and reducing neurodegeneration .

| Compound | Target | Effect |

|---|---|---|

| 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one | Receptor Tyrosine Kinases | Antiproliferative |

| Quinazoline Derivative X | Phosphodiesterase 7 | Enhanced cognitive function |

Drug Development and Discovery

The compound also holds promise in drug development beyond oncology and PDE inhibition. Its unique structure allows for modifications that can enhance its pharmacological properties.

- Bioinformatics Approaches : Recent studies have employed computational methods to identify potential targets for 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one. These approaches involve virtual screening against biological targets related to various diseases, allowing researchers to predict the compound's efficacy and optimize its structure for better activity .

- Therapeutic Potential : The versatility of this compound suggests it may be useful in treating other conditions involving aberrant signaling pathways, including inflammatory and immunological disorders .

作用机制

The mechanism of action of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor of multiple kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinazolinone Family

Table 1: Key Structural and Functional Differences

Key Observations :

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Comparisons

Key Observations :

- Cyclohexyl-Containing Compounds: The cyclohexyl moiety in nitrosoureas (e.g., ) correlates with high CNS penetration but also dose-limiting hematopoietic toxicity, suggesting similar risks for quinazolinones with this group .

Table 3: Activity Comparison Across Quinazolinones

Key Observations :

- Antibacterial vs. CNS-Targeted Activity: While 3-phenyl derivatives exhibit antibacterial effects, benzoquinazolinones with bulky substituents show promise in CNS disorders, highlighting the impact of substituent choice on target selectivity .

生物活性

3-Cyclohexyl-2-methylsulfanylquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one is primarily attributed to its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can lead to significant anti-melanogenic effects, making it a candidate for skin-whitening agents.

Tyrosinase Inhibition

Tyrosinase catalyzes the oxidation of l-tyrosine to l-dopa and subsequently to dopaquinone, which are precursors in melanin biosynthesis. The compound has shown potent inhibition of tyrosinase activity in vitro, with studies indicating IC50 values significantly lower than those of standard inhibitors like kojic acid. For instance, one study reported an IC50 value of 1.03 ± 0.14 µM for 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one, demonstrating its strong inhibitory effect compared to traditional agents .

Biological Activity Data

The following table summarizes the biological activities observed for 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anti-Melanogenic Effects : In B16F10 melanoma cells, treatment with 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one resulted in a significant reduction in melanin content and cellular tyrosinase activity when stimulated by α-MSH (alpha-melanocyte-stimulating hormone) and IBMX (isobutylmethylxanthine). This suggests its potential as a skin-whitening agent .

- Antioxidant Properties : The compound demonstrated strong antioxidant effects by reducing levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its anti-melanogenic activity. This dual action—tyrosinase inhibition coupled with antioxidant activity—positions it as a promising candidate for formulations aimed at treating hyperpigmentation disorders .

- Gene Expression Modulation : Further investigations revealed that 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one could downregulate genes associated with melanogenesis, indicating a potential mechanism for its long-term efficacy in skin lightening therapies .

常见问题

Q. What are the standard synthetic routes for 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one?

The compound is synthesized via alkylation of 3-cyclohexyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one using dimethyl sulfate in a 2% alcoholic NaOH solution. The reaction is stirred for 1 hour, followed by ice-water quenching, filtration, and recrystallization from ethanol/chloroform (75:25) . This method achieves moderate yields (~60–70%) under ambient conditions. Alternative pathways involve thioetherification of quinazolinone precursors with methylating agents, as described in protocols for structurally analogous compounds .

Q. What spectroscopic methods are used to characterize 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl and methylsulfanyl groups).

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.

- X-ray crystallography : For compounds with crystallizable derivatives, bond lengths/angles and intermolecular interactions are analyzed (e.g., Hirshfeld surface analysis in related quinazolinones) .

- FT-IR : To identify functional groups like C=O (1670–1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

Q. How is the purity of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one assessed?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Melting point analysis (typically 180–185°C for this compound) further corroborates purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one?

- Solvent selection : Ethanol or DMSO enhances solubility of intermediates, reducing side reactions .

- Catalysis : Anhydrous K₂CO₃ or phase-transfer catalysts improve alkylation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 1 hour) and increases yield by 10–15% in analogous quinazolinones .

- Temperature control : Maintaining 25–30°C prevents thermal degradation of the thioxo precursor .

Q. What structural modifications enhance the biological activity of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one?

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at position 6 or 7 of the quinazolinone core improves antibacterial potency .

- Side-chain variations : Replacing cyclohexyl with aryl groups (e.g., 3-methoxyphenyl) increases lipophilicity and membrane permeability, as shown in SAR studies .

- Thioether vs. sulfonyl groups : Methylsulfanyl derivatives exhibit higher stability than sulfonyl analogs under physiological conditions .

Q. What mechanisms underlie the antibacterial activity of this compound?

Quinazolinones inhibit bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA supercoiling. For 3-Cyclohexyl-2-methylsulfanyl derivatives, hydrophobic interactions with the gyrase B subunit (via cyclohexyl and methylsulfanyl groups) are critical . Synergy with β-lactam antibiotics has been observed in methicillin-resistant Staphylococcus aureus (MRSA) strains .

Q. How do pH and temperature affect the stability of 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one?

- pH stability : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the quinazolinone ring.

- Thermal stability : Stable at ≤100°C but decomposes above 150°C, forming cyclohexylamine and sulfur-containing byproducts .

- Storage recommendations : Store at 4°C in airtight, light-protected containers with desiccants .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar quinazolinones?

Discrepancies arise from:

- Solvent polarity : Ethanol vs. DMSO alters reaction kinetics and byproduct formation .

- Catalyst loading : Excess K₂CO₃ (e.g., >100 mg/mmol) may precipitate intermediates, reducing yield .

- Purification methods : Column chromatography vs. recrystallization impacts final purity and recovery .

Q. How to resolve conflicting reports on the cytotoxicity of quinazolinone derivatives?

- Cell line specificity : Cytotoxicity varies between cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells due to differences in metabolic pathways .

- Assay conditions : MTT vs. resazurin assays may yield divergent IC₅₀ values based on redox interference from thioether groups .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the bioactivity of this compound?

Q. How to design dose-response experiments for antimicrobial testing?

- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .

- Time-kill assays : Monitor bacterial viability at 0, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。